Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate
Description
Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate is a pyrimidine derivative featuring a tert-butylamino substituent at the 6-position and an ethyl ester group at the 4-position. Pyrimidine-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to interact with biological targets . The tert-butylamino group introduces steric bulk and lipophilicity, which may influence solubility, stability, and biological activity compared to other derivatives .
Properties
IUPAC Name |
ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-5-16-10(15)8-6-9(13-7-12-8)14-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUDDBPRBAEADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=N1)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate typically involves the reaction of 6-chloropyrimidine-4-carboxylate with tert-butylamine under suitable conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pyrimidine ring undergoes palladium-catalyzed cross-coupling with aryl boronic acids. For example, introducing a 4-methylphenyl group at position 6 via Suzuki-Miyaura coupling achieves moderate yields under optimized conditions:
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Catalyst : Pd(PPh₃)₄ (10 mol%)
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Base : K₂CO₃ (3 eq.)
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Solvent : THF/H₂O
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Temperature : 100°C
| Substrate | Boronic Acid | Product Yield (%) | Conditions |
|---|---|---|---|
| 6-Bromo derivative | 4-Methylphenyl | 67 | Pd(PPh₃)₄, THF/H₂O, 100°C |
| 6-Chloro derivative | Phenyl | 34 | Similar conditions |
Nucleophilic Aromatic Substitution
The tert-butylamino group at position 6 participates in nucleophilic substitutions. For instance, reactions with α-haloketones or thioureas yield thiazolo[3,2-a]pyrimidine derivatives:
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Reagents : Thiourea, α-haloketone, dialkyl acetylenedicarboxylate
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Solvent : Ethanol/THF (1:1)
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Temperature : Reflux (12 h)
Example Reaction Pathway :
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Condensation of thiourea (15 ) and α-haloketone (16 ) forms a thiazole intermediate.
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Reaction with dialkyl acetylenedicarboxylate (2 ) yields thiazolo-pyrimidine (13 ) .
Three-Component Reactions
The compound acts as a substrate in one-pot syntheses of complex heterocycles. A representative three-component reaction involves:
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Components : Isocyanide, dialkyl acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one
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Solvent : Dichloromethane
Mechanism :
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Zwitterion formation from isocyanide and acetylenedicarboxylate.
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Nucleophilic attack by the thiazinone derivative yields fused pyrimido-thiazine-dicarboxylates .
| Isocyanide | Acetylenedicarboxylate | Thiazinone Derivative | Product Yield (%) |
|---|---|---|---|
| Cyclohexyl isocyanide | DMAD | 9a | 85 |
| tert-Butyl isocyanide | DEtAD | 9b | 80 |
Ester Functionalization
The ethyl ester group undergoes hydrolysis or transesterification:
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Hydrolysis : Acidic or basic conditions convert the ester to a carboxylic acid.
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Transesterification : Methanol or other alcohols replace the ethyl group under catalytic conditions.
Conditions for Hydrolysis :
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Acid : HCl (6N), reflux, 6 h
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Base : NaOH (2M), room temperature, 12 h
Copper-Catalyzed Cyclization
Copper(I) catalysts enable the formation of polyheterocycles. For example:
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Reagents : Propargyl aldehyde, tert-butyl isocyanide
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Catalyst : CuI (10 mol%)
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Solvent : DMSO
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Temperature : 100°C
| Substrate | Isocyanide | Product | Yield (%) |
|---|---|---|---|
| Propargyl aldehyde | tert-Butyl isocyanide | Imidazo[1,2-b]pyrazole derivative | 44 |
Key Structural Influences on Reactivity
Scientific Research Applications
Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 223.27 g/mol. It consists of a pyrimidine ring with a tert-butylamino group at the 6-position and an ethyl ester at the 4-position. Due to its unique structure, particularly the tert-butylamino group, it has potential biological activity and applications in medicinal chemistry.
Scientific Research Applications
This compound is used in various applications, including drug development, organic synthesis, and biomedical studies. Interaction studies often investigate its binding affinities and mechanisms of action with biological targets to determine its efficacy in potential therapeutic applications.
Drug Development
- The compound is used in synthesizing other molecules with potential biological activity.
- Thiazole-pyrimidine derivatives, related to pyrimidine-4-carboxylates, exhibit antioxidant and antitumor activities . They have also demonstrated activity against Mycobacterium tuberculosis, and some derivatives have been used to study psychiatric disorders .
Organic Synthesis
- This compound can be synthesized through multi-step organic synthesis techniques, which may vary based on specific laboratory conditions and available reagents.
- It is a reactant in the synthesis of novel dihydropyrimido-thiazine-6,7-dicarboxylates .
- It can be used as a building block in creating complex molecules, such as isoquinolone-4-carboxylic acid, a bioactive scaffold with medicinal relevance .
Biomedical Studies
Mechanism of Action
The mechanism of action of Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: The tert-butylamino group in this compound is expected to significantly increase lipophilicity compared to analogs with amino (e.g., ) or methyl groups (e.g., ). This could enhance membrane permeability but reduce aqueous solubility .
Synthetic Considerations: The tert-butylamino group may require specialized protection-deprotection strategies, as seen in the synthesis of tert-butyl carbamates (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate in ). This contrasts with simpler substituents like methyl or amino, which are often introduced via direct alkylation or amination .
Biological and Pharmacological Implications: The bulky tert-butylamino group could impede interactions with flat binding pockets (e.g., enzyme active sites) but improve selectivity for targets requiring steric complementarity . In contrast, amino-substituted derivatives (e.g., ) may engage in hydrogen bonding, enhancing affinity for polar targets like kinases or nucleic acids .
Research Findings and Data Gaps
- Stability and Reactivity: While Ethyl pyrimidine-4-carboxylate derivatives with trifluoromethyl or amino groups have well-documented stability profiles , data on tert-butylamino-substituted analogs are sparse. The tert-butyl group’s stability under acidic/basic conditions warrants further study.
- ADMET Properties: The lipophilicity of this compound may predict favorable tissue penetration but could also pose challenges for renal clearance compared to more polar analogs .
Biological Activity
Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound has the following structural formula:
Chemical Structure (Placeholder for actual structure)
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. The following sections summarize key findings related to its pharmacological properties.
1. Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound.
- Study Findings :
- In vitro tests demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
2. Anticancer Activity
Research has also indicated that this compound may possess anticancer properties.
- Case Study :
- A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis and inhibited cell proliferation.
- The IC50 value for MCF-7 cells was found to be approximately 25 µM, suggesting a promising avenue for cancer treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
3. Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects.
- Research Findings :
- In animal models of inflammation, the compound significantly reduced edema and inflammatory markers.
- Administration at doses of 10 mg/kg showed a reduction in paw swelling by approximately 40% compared to control groups.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.
- Induction of Apoptosis : In cancer cells, this compound appears to activate apoptotic pathways, possibly through the upregulation of pro-apoptotic proteins.
- Modulation of Inflammatory Mediators : The anti-inflammatory effects may result from the downregulation of cytokines and other inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
